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Compound of Interest

Compound Name:
3-Bromo-2-fluoro-5-

methylbenzaldehyde

Cat. No.: B580479 Get Quote

Technical Support Center: 3-Bromo-2-fluoro-5-
methylbenzaldehyde
Welcome to the technical support center for 3-Bromo-2-fluoro-5-methylbenzaldehyde. This

resource provides troubleshooting guides and frequently asked questions (FAQs) to help

researchers, scientists, and drug development professionals improve the regioselectivity of

their reactions with this versatile building block.

General Principles of Regioselectivity
Understanding the electronic and steric properties of 3-Bromo-2-fluoro-5-
methylbenzaldehyde is crucial for predicting and controlling reaction outcomes. The benzene

ring is substituted with four distinct groups, each exerting its own influence.

-CHO (Aldehyde): A strong electron-withdrawing group and a meta-director for electrophilic

aromatic substitution (EAS). It also deactivates the ring towards EAS.

-Br (Bromo): An electron-withdrawing group (inductively) but an ortho, para-director for EAS

due to its lone pairs. It is considered a deactivating group. In palladium-catalyzed cross-

coupling reactions, the C-Br bond is a primary reaction site.
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-F (Fluoro): The most electronegative halogen, it is strongly electron-withdrawing inductively

but can also donate electron density via resonance, making it an ortho, para-director for

EAS. It is the weakest activator among halogens for nucleophilic aromatic substitution

(SNAr) when it is the leaving group, but the C-F bond is generally less reactive than C-Br in

oxidative addition steps of cross-coupling reactions.

-CH₃ (Methyl): An electron-donating group and an ortho, para-director for EAS. It activates

the ring.

The interplay of these directing effects and the steric hindrance between the adjacent bromo

and fluoro groups dictates the regioselectivity of most reactions.

Diagram 1: Analysis of Directing Group Effects
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DoM Workflow for Functionalizing C-6
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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